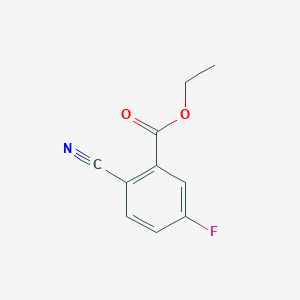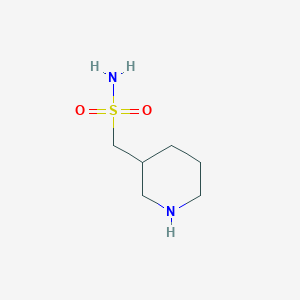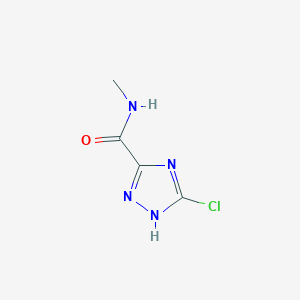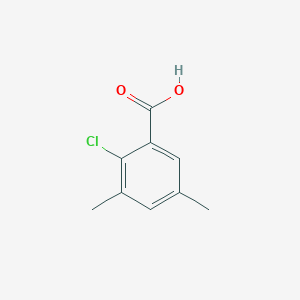
2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone
Descripción general
Descripción
“2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone” is a chemical compound with the molecular formula C8H5ClF3NO . It is a light yellow solid and is used as a model substrate to investigate regioexhaustive functionalization .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone” is 1S/C8H5ClF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2 . This indicates the arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
“2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone” is a light yellow solid . It has a molecular weight of 223.58 . The melting point is not available, but the related compound “2-Chloro-5-(trifluoromethyl)pyridine” has a melting point of 32-34 °C . The density of “2-Chloro-5-(trifluoromethyl)pyridine” is 1.417 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry
2-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is notably used in the synthesis of various organic compounds. It serves as an intermediate in synthesizing Voriconazole, a broad-spectrum triazole antifungal agent. The process involves a complex series of reactions, including metalation, addition of organozinc derivatives, and diastereomeric salt resolution, highlighting the compound's role in stereochemically controlled syntheses (Butters et al., 2001). Additionally, it's utilized in creating antimicrobial agents such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showcasing significant antimicrobial activity (Salimon, Salih & Hussien, 2011).
Role in Catalysis
The compound is instrumental in the preparation of catalysts. N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, coordinate with iron(II) and cobalt(II) to form complexes that exhibit good catalytic activities for ethylene reactivity, demonstrating its importance in industrial catalysis (Sun et al., 2007).
Intermediary in Herbicide Production
This compound is acknowledged for its role as an intermediate in manufacturing herbicides, pharmaceuticals, and agrochemicals. Its versatility in these industries is a testament to its functional adaptability and importance in synthesizing bioactive compounds (Zheng-xiong, 2004).
Involvement in Complex Organic Reactions
The compound is involved in complex organic reactions, forming various chemically significant structures. It's used in the synthesis of nickel complexes, which are integral in creating new fluorinated pyridines, adding to the diversity of organic synthesis (Sladek et al., 2003). Also, it's employed in the formation of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, indicating its utility in creating bioactive molecules (Attaby et al., 2006).
Propiedades
IUPAC Name |
2-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRYFUMJFTNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)





![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)


![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)
![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)